![molecular formula C2H3F2NaO2S B2565598 Sodium 1,1-difluoroethanesulfinate CAS No. 1422738-67-7](/img/structure/B2565598.png)
Sodium 1,1-difluoroethanesulfinate
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Overview
Description
Sodium 1,1-difluoroethanesulfinate, also known as Baran DFES Reagent, Baran Difluoroethylation Reagent, DFES-Na Reagent, Sodium 1,1-difluoroethylsulfinate, is a chemical compound with the empirical formula C2H3F2NaO2S . It has a molecular weight of 152.10 . This reagent was developed by the Baran Group and is one of several reagents for the direct alkylation of heterocycles .
Molecular Structure Analysis
The SMILES string representation of Sodium 1,1-difluoroethanesulfinate is [Na+].CC(F)(F)S([O-])=O . The InChI representation is 1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1 .Chemical Reactions Analysis
Sodium 1,1-difluoroethanesulfinate is used in C-C Bond Formation and Fluorinations . It acts as a catalyst in C-H Activation . It is also used as a diversification reagent .Physical And Chemical Properties Analysis
Sodium 1,1-difluoroethanesulfinate is a solid . It has a melting point of over 300°C .Scientific Research Applications
- Researchers use DFES-Na to synthesize fluorinated heteroarylether bioisosteres, which find applications in drug discovery and medicinal chemistry .
- The reagent’s robust protocol simplifies the alkylation of heterocycles, making it valuable for synthetic chemists .
- Researchers use it to modify existing molecules, enhancing their properties or creating new derivatives .
- This bioisosteric replacement strategy can improve drug stability, bioavailability, and metabolic properties .
- These reagents allow for lead diversification, enabling the exploration of diverse chemical space in drug discovery .
Fluorination Reagent
C-H Activation
Diversification Reagent
Bioisosteric Replacement
Baran Diversinates™
Direct Alkylation of Heterocycles
Safety and Hazards
Sodium 1,1-difluoroethanesulfinate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Relevant Papers One relevant paper mentions that Sodium 1,1-difluoroethanesulfinate can be used as a fluoroalkylation reagent, resulting in the corresponding fluorinated ketones .
properties
IUPAC Name |
sodium;1,1-difluoroethanesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVUSSCQUHHFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1,1-difluoroethanesulfinate | |
CAS RN |
1422738-67-7 |
Source
|
Record name | sodium 1,1-difluoroethane-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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